2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide
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Overview
Description
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to an oxolanone ring and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide typically involves the reaction of 2-ethylbenzenesulfonyl chloride with (3S)-5-oxooxolane-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme involved in regulating pH in cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to cell death. The compound binds to the active site of CA IX, preventing it from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment in tumors .
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzenesulfonamide: Lacks the oxolanone ring, making it less effective in certain applications.
N-(3-oxooxolan-3-yl)benzenesulfonamide: Similar structure but without the ethyl group, which may affect its binding affinity and activity.
Uniqueness
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide is unique due to the presence of both the ethyl group and the oxolanone ring, which contribute to its specific binding properties and biological activity. This combination enhances its potential as a therapeutic agent and its versatility in chemical reactions .
Properties
IUPAC Name |
2-ethyl-N-[(3S)-5-oxooxolan-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-9-5-3-4-6-11(9)18(15,16)13-10-7-12(14)17-8-10/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWSLLVIKATIND-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC2CC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1S(=O)(=O)N[C@H]2CC(=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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